molecular formula C19H27NO4S B2902737 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2309571-65-9

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2902737
CAS No.: 2309571-65-9
M. Wt: 365.49
InChI Key: AFGGQWAIATUOEA-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS: 2309571-65-9) is a cyclopropane-carboxamide derivative featuring a thian-4-yl core substituted with a 2-hydroxyethoxy group and a 2-methoxyphenyl moiety. Its molecular formula is C₁₉H₂₇NO₄S, with a molecular weight of 365.5 g/mol .

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-23-16-5-3-2-4-15(16)19(6-7-19)17(22)20-14-18(24-11-10-21)8-12-25-13-9-18/h2-5,21H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGQWAIATUOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the methoxyphenyl group, and the attachment of the tetrahydrothiopyran moiety. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.

    Etherification: Introduction of the hydroxyethoxy group through etherification reactions.

    Amidation: Formation of the carboxamide group through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

  • Molecular Formula : C₁₃H₁₅N₂O₃
  • Key Features: Shares the 2-methoxyphenyl-cyclopropane-carboxamide backbone but incorporates a hydroxyiminoethyl group instead of the thian-4-yl substituent.
  • Research Significance : Structural studies via X-ray crystallography highlight the planar geometry of the cyclopropane ring, a feature likely conserved in the target compound .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Molecular Formula: C₂₀H₂₃NO₃
  • Key Features: Replaces the thian-4-yl group with a 4-methoxyphenoxy substituent and includes diethylamide functionality.
  • Synthesis: Prepared via a diastereoselective reaction (dr 23:1), yielding 78% product.

Analogues with Heterocyclic Substituents

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide

  • Molecular Formula: C₁₆H₂₃NO₄S₂
  • Key Features : Retains the thian-4-yl and hydroxyethoxy groups but replaces the carboxamide with a sulfonamide linkage.

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

  • Molecular Formula: C₁₈H₂₇NO₃S₂
  • Key Features : Substitutes the cyclopropane with a cyclopentane ring and replaces the 2-methoxyphenyl with a thiophene group.
  • Physicochemical Comparison : Higher molecular weight (369.5 vs. 365.5 g/mol) due to the cyclopentane-thiophene combination, which may increase lipophilicity .

Functional Analogues in Biomedical Research

18F-Mefway and 18F-FCWAY (Serotonin 1A Receptor Ligands)

  • Key Features : Both contain carboxamide and methoxyphenyl groups but utilize piperazine/cyclohexane cores instead of cyclopropane-thian systems.
  • Relevance : These PET tracers demonstrate the importance of carboxamide and methoxy groups in receptor binding. The target compound’s 2-methoxyphenyl group may confer similar pharmacokinetic advantages, such as enhanced blood-brain barrier penetration .

Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight Core Structure Notable Substituents Synthesis Yield/Notes
Target Compound C₁₉H₂₇NO₄S 365.5 Cyclopropane-thian 2-Hydroxyethoxy, 2-methoxyphenyl N/A
1-[1-(Hydroxyimino)ethyl]-analogue C₁₃H₁₅N₂O₃ 253.3 Cyclopropane Hydroxyiminoethyl Structural data via X-ray
N,N-Diethyl-2-(4-methoxyphenoxy)-analogue C₂₀H₂₃NO₃ 325.4 Cyclopropane 4-Methoxyphenoxy, diethylamide 78% yield, dr 23:1
18F-Mefway C₂₃H₂₈F₃N₃O₂ 435.5 Cyclohexane-piperazine 18F-fluoromethyl, pyridinyl PET imaging agent

Q & A

Basic: What are the optimal synthetic routes for this compound, considering stereochemical outcomes?

Answer:
The synthesis typically involves cyclopropanation reactions followed by functional group modifications. A key step is the formation of the cyclopropane ring via [2+1] cycloaddition using reagents like diazo compounds or transition-metal catalysts (e.g., Rh(II)) to control stereochemistry . For example, diastereomeric ratios (dr) can reach 23:1 when using stoichiometric control of reagents, as seen in analogous cyclopropane-carboxamide syntheses . Post-reaction purification via silica gel chromatography or preparative HPLC is critical to isolate the desired stereoisomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization .

Basic: Which spectroscopic methods are most reliable for confirming structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the cyclopropane ring (characteristic upfield shifts at δ ~1.0–2.5 ppm for cyclopropane protons) and substituent environments (e.g., methoxy at δ ~3.8 ppm) .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and spatial arrangement, as demonstrated for structurally related cyclopropane derivatives .
  • IR Spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm1^{-1}) .

Basic: How do the methoxy and hydroxyethoxy substituents influence solubility and reactivity?

Answer:

  • The 2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the 2-hydroxyethoxy moiety increases aqueous solubility via hydrogen bonding .
  • Reactivity: The methoxy group is electron-donating, stabilizing aromatic electrophilic substitutions, whereas the hydroxyethoxy side chain may participate in hydrogen bonding with biological targets or undergo oxidative metabolism .

Advanced: How can diastereomers formed during synthesis be effectively separated?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/EtOAc or supercritical CO2_2 modifiers for high-resolution separation .
  • Crystallization-Induced Diastereomer Resolution : Exploit differences in solubility by screening solvent mixtures (e.g., ethanol/water) to preferentially crystallize one diastereomer .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts to favor one stereoisomer during cyclopropanation .

Advanced: What computational methods predict binding affinities to biological targets?

Answer:

  • Molecular Docking (AutoDock, Glide) : Models interactions with target proteins (e.g., kinases, GPCRs) by simulating ligand-receptor binding poses .
  • Molecular Dynamics (GROMACS, AMBER) : Assesses binding stability over time, accounting for flexibility in the cyclopropane ring and substituents .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between stereoisomers to prioritize synthetic targets .

Advanced: How can contradictory in vitro vs. in vivo pharmacological data be resolved?

Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify discrepancies caused by poor absorption or rapid clearance .
  • Metabolite Identification (LC-MS/MS) : Detect active or inhibitory metabolites that may explain unexpected in vivo activity .
  • Tissue Distribution Studies : Use radiolabeled compounds or imaging (e.g., PET) to verify target engagement in vivo .

Advanced: What strategies mitigate oxidative degradation of the hydroxyethoxy group?

Answer:

  • Stabilizing Formulations : Use antioxidants (e.g., BHT, ascorbic acid) in buffer systems or lipid-based nanoparticles to protect sensitive groups .
  • Structural Modifications : Replace the hydroxy group with a bioisostere (e.g., methoxy, fluorine) to reduce metabolic susceptibility while retaining activity .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) to identify degradation pathways via HPLC-MS .

Advanced: How does the cyclopropane ring’s strain energy affect conformational dynamics?

Answer:

  • Quantum Mechanical Calculations (DFT) : Calculate strain energy (~27–30 kcal/mol for cyclopropanes) and assess its impact on ring puckering or substituent orientation .
  • NMR Relaxation Studies : Measure 13^{13}C spin-lattice relaxation times to quantify rotational flexibility of the cyclopropane ring in solution .
  • X-ray Diffraction : Compare crystal structures with computational models to validate strain-induced distortions .

Advanced: What in vitro assays are suitable for evaluating metabolic stability?

Answer:

  • Liver Microsomal Incubations : Quantify parent compound depletion using LC-MS/MS to estimate intrinsic clearance .
  • CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .
  • Reactive Metabolite Trapping : Use glutathione or cyanide to detect electrophilic intermediates formed via oxidative metabolism .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization upon compound binding in cell lysates or live cells .
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target for pull-down and identification .
  • SPR/Biacore : Measure real-time binding kinetics (kon_{on}/koff_{off}) using surface plasmon resonance to confirm affinity .

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